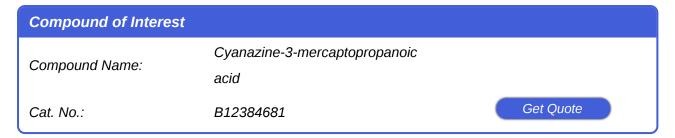


An In-depth Technical Guide to the Chemical Structure and Properties of Cyanazine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanazine, a member of the triazine class of herbicides, has been utilized for the control of annual grasses and broadleaf weeds.[1] Its mode of action involves the inhibition of photosynthesis, a vital process for plant survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, synthesis, and toxicity of cyanazine, tailored for a scientific audience. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.

Chemical Structure and Identification

Cyanazine is chemically known as 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile.[1] It is a white crystalline solid, odorless, and belongs to the s-triazine chemical family.[2]

Table 1: Chemical Identification of Cyanazine



Identifier	Value	
IUPAC Name	2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile[1]	
CAS Number	21725-46-2[1]	
Molecular Formula	C ₉ H ₁₃ ClN ₆ [3]	
Molecular Weight	240.70 g/mol [2]	
Canonical SMILES	CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N[1]	
InChI Key	MZZBPDKVEFVLFF-UHFFFAOYSA-N[1]	

Physicochemical Properties

The physicochemical properties of cyanazine are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of Cyanazine

Property	Value	
Melting Point	167-169 °C[2]	
Water Solubility	171 mg/L at 25 °C[2]	
Vapor Pressure	2.1 x 10 ⁻⁹ mmHg at 20 °C[4]	
Octanol-Water Partition Coefficient (log Kow)	2.22[2]	
рКа	1.06 (weak base)	
Solubility in Organic Solvents	Chloroform: 210 g/L; Ethanol: 45 g/L; Benzene: 15 g/L; Hexane: 1.5 g/L[2]	

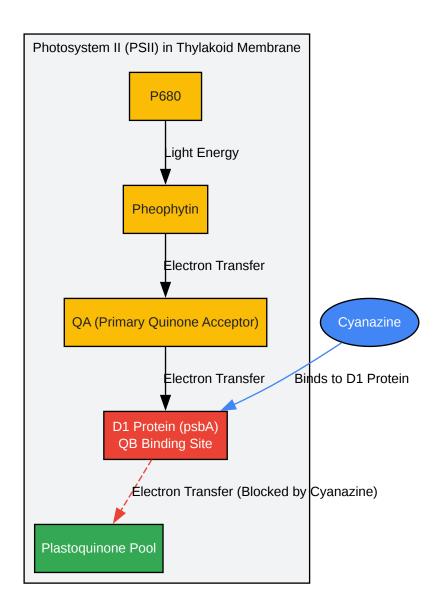
Herbicidal Mechanism of Action

Cyanazine's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport



chain located in the thylakoid membranes of chloroplasts.

Cyanazine binds to the D1 protein (also known as the psbA protein) within the PSII reaction center. This binding occurs at the QB-binding niche, effectively blocking the binding of plastoquinone, the native electron acceptor. The interruption of electron flow from the primary quinone acceptor (QA) to plastoquinone halts the entire photosynthetic process, leading to the accumulation of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.



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Figure 1. Simplified signaling pathway of Cyanazine's inhibition of Photosystem II.



Metabolic Pathways

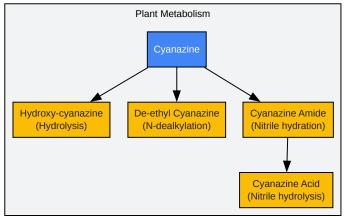
Cyanazine undergoes metabolic transformation in various organisms, including plants and mammals. The primary routes of metabolism involve N-dealkylation, hydrolysis, and conjugation.

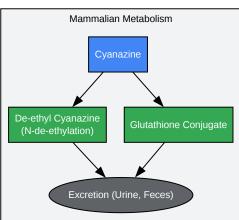
Plant Metabolism

In plants, cyanazine is metabolized through hydrolysis of the chlorine atom to a hydroxyl group, N-de-ethylation, and conversion of the nitrile group to a carboxylic acid.

Mammalian Metabolism

In mammals, cyanazine is rapidly absorbed and metabolized. The main pathways include N-de-ethylation and conjugation with glutathione. The resulting metabolites are then excreted primarily through urine and feces.





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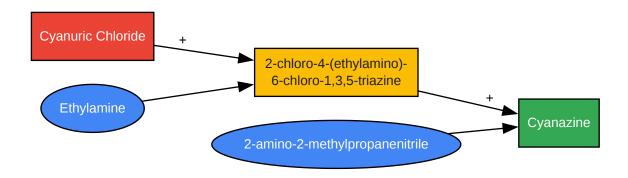
Figure 2. Simplified metabolic pathways of Cyanazine in plants and mammals.

Chemical Synthesis



The industrial synthesis of cyanazine typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a sequential nucleophilic substitution of the chlorine atoms.

- First Substitution: Cyanuric chloride is reacted with ethylamine at a low temperature (0-5 °C) to replace one chlorine atom, forming 2-chloro-4-(ethylamino)-6-chloro-1,3,5-triazine.
- Second Substitution: The resulting intermediate is then reacted with 2-amino-2methylpropanenitrile at a slightly elevated temperature to replace a second chlorine atom, yielding the final product, cyanazine.



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Figure 3. Workflow for the chemical synthesis of Cyanazine.

Toxicity Profile

Cyanazine exhibits moderate acute toxicity to mammals and is slightly to moderately toxic to aquatic organisms and birds.

Table 3: Acute Toxicity of Cyanazine



Organism	Test	Result
Rat	Oral LD50	182 - 334 mg/kg[2]
Dermal LD50	>1200 mg/kg[2]	
Mouse	Oral LD50	380 mg/kg[2]
Rabbit	Oral LD50	141 mg/kg[2]
Dermal LD50	>2000 mg/kg[2]	
Bobwhite Quail	Oral LD50	400 mg/kg[2]
Mallard Duck	Oral LD50	>2000 mg/kg[2]
Rainbow Trout	96-hr LC50	10.0 mg/L
Bluegill Sunfish	96-hr LC50	16.0 mg/L
Daphnia magna	48-hr EC50	1.5 mg/L
Algae (Selenastrum capricornutum)	96-hr EC50	0.05 mg/L

Experimental Protocols Determination of Physicochemical Properties

The following are generalized protocols based on OECD guidelines for the determination of key physicochemical properties.

- 1. Melting Point (OECD Guideline 102)
- Principle: The temperature at which the phase transition from solid to liquid occurs is determined.
- Apparatus: Capillary tube melting point apparatus.
- Procedure:
 - A small, finely powdered sample of cyanazine is packed into a capillary tube.



- The capillary tube is placed in the heating block of the apparatus.
- The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
- 2. Water Solubility (OECD Guideline 105 Flask Method)
- Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.
- Procedure:
 - An excess amount of cyanazine is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
 - The solution is then filtered or centrifuged to remove undissolved solid.
 - The concentration of cyanazine in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- 3. Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 Shake Flask Method)
- Principle: The ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium is determined.
- Procedure:
 - A known volume of n-octanol and water are placed in a flask.
 - A small amount of cyanazine is added.
 - The flask is shaken until equilibrium is reached.



- The octanol and water phases are separated by centrifugation.
- The concentration of cyanazine in each phase is determined analytically.
- The partition coefficient (Kow) is calculated as the ratio of the concentration in octanol to the concentration in water. Log Kow is then calculated.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC-UV) for Cyanazine in Water

- Principle: Cyanazine is separated from other components in a water sample by HPLC and quantified by its ultraviolet (UV) absorbance.
- Instrumentation:
 - HPLC system with a UV detector
 - C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Reagents:
 - HPLC-grade acetonitrile
 - HPLC-grade water
 - Cyanazine analytical standard
- Procedure:
 - Sample Preparation:
 - Filter the water sample through a 0.45 μm filter to remove particulate matter.
 - If necessary, perform a solid-phase extraction (SPE) for pre-concentration and cleanup.
 - Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).







■ Flow Rate: 1.0 mL/min.

Injection Volume: 20 μL.

UV Detection Wavelength: 220 nm.

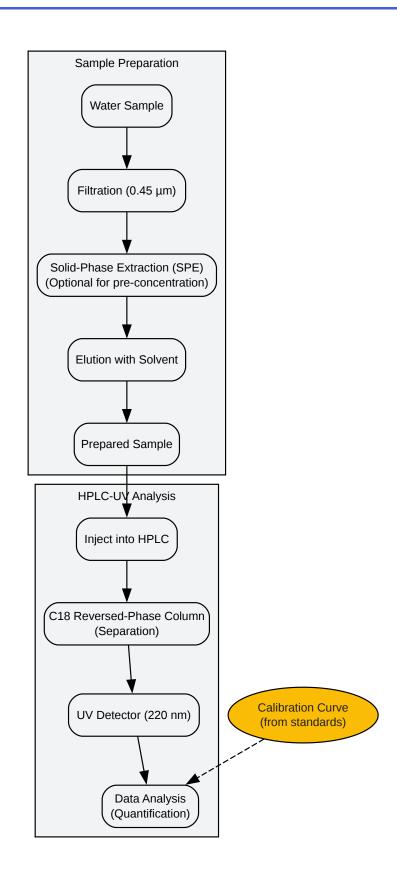
Calibration:

- Prepare a series of standard solutions of cyanazine in the mobile phase at known concentrations.
- Inject each standard and construct a calibration curve by plotting peak area versus concentration.

Analysis:

- Inject the prepared water sample.
- Identify the cyanazine peak based on its retention time compared to the standard.
- Quantify the concentration of cyanazine in the sample by comparing its peak area to the calibration curve.





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